1-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
Overview
Description
1-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group, a phenylethyl group, and a methanesulfonamide group attached to the thiadiazole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through nucleophilic substitution reactions using phenylethyl halides.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be attached via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenylethyl groups using reagents such as halides or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(2-phenylethyl)-1H-pyrazole-4-carboxamide: Similar structure with a pyrazole ring instead of a thiadiazole ring.
1-phenyl-3-(2-phenylethyl)-1H-imidazole-4-carboxamide: Similar structure with an imidazole ring instead of a thiadiazole ring.
1-phenyl-3-(2-phenylethyl)-1H-triazole-4-carboxamide: Similar structure with a triazole ring instead of a thiadiazole ring.
Uniqueness
1-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other heterocyclic compounds
Properties
IUPAC Name |
1-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c21-24(22,13-15-9-5-2-6-10-15)20-17-19-18-16(23-17)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYLHUSCXFPSOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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